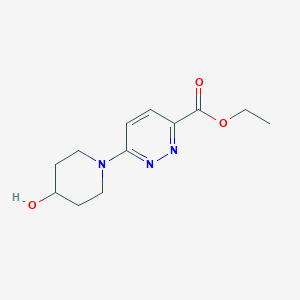

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-12(17)10-3-4-11(14-13-10)15-7-5-9(16)6-8-15/h3-4,9,16H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEYLEMBJVBYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Construction

A common approach to pyridazine synthesis involves the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives. However, classical methods often require harsh acidic conditions and have limitations in substituent diversity.

A more recent and environmentally friendly method employs a one-pot, three-component reaction involving:

- β-ketoesters,

- Arylglyoxals,

- Hydrazine hydrate,

in aqueous media at room temperature. This method efficiently yields alkyl 6-aryl-3-methylpyridazine-4-carboxylates, which serve as key intermediates structurally related to the target compound.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | β-Ketoester + Arylglyoxal + Hydrazine hydrate | Water, room temperature | Alkyl 6-aryl-3-methylpyridazine-4-carboxylates | 70-97% |

The mechanism involves nucleophilic attack of the β-ketoester enolate on the arylglyoxal, forming a 3-hydroxy-1,4-dicarbonyl intermediate, which cyclizes with hydrazine to form the pyridazine ring after dehydration.

Introduction of the 4-Hydroxypiperidin-1-yl Group

The substitution of the pyridazine ring at the 6-position with a 4-hydroxypiperidin-1-yl group typically involves nucleophilic substitution reactions on a suitable pyridazine precursor bearing a leaving group at the 6-position.

- Start from Ethyl 6-chloropyridazine-3-carboxylate or a related halogenated pyridazine derivative.

- React with 4-hydroxypiperidine under controlled conditions to substitute the halogen with the 4-hydroxypiperidin-1-yl moiety.

- Purify the product by recrystallization or chromatographic methods.

This nucleophilic aromatic substitution exploits the electron-deficient nature of the pyridazine ring, facilitating the displacement of the halogen by the nitrogen nucleophile of 4-hydroxypiperidine.

Detailed Experimental Procedure (Representative)

- β-Ketoester (e.g., ethyl acetoacetate)

- Arylglyoxal (prepared from acetophenones via SeO2 oxidation)

- Hydrazine hydrate (100%)

- 4-Hydroxypiperidine

- Solvents: Water, ethanol

-

- Mix β-ketoester (1 mmol) and arylglyoxal (1 mmol) in 5 mL water.

- Add hydrazine hydrate (5 mmol) at room temperature.

- Stir for 30-60 minutes until solidification.

- Filter and wash the solid product.

- Recrystallize from ethanol to purify.

Substitution with 4-Hydroxypiperidine:

- React the halogenated pyridazine intermediate with 4-hydroxypiperidine under reflux in an appropriate solvent (e.g., ethanol or DMF).

- Monitor reaction progress by TLC.

- Upon completion, isolate the product by filtration or extraction.

- Purify by recrystallization or chromatography.

Research Findings and Yields

The one-pot synthesis of pyridazine derivatives via β-ketoesters, arylglyoxals, and hydrazine hydrate in water has been demonstrated to be highly efficient, with yields ranging from 70% to 97% depending on substituents. This method avoids harsh acidic conditions and metal catalysts, making it environmentally benign and operationally simple.

The final substitution step to introduce the 4-hydroxypiperidin-1-yl group typically proceeds with good yields (generally above 70%), although exact yields depend on reaction conditions and purification methods.

Data Table: Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Arylglyoxal synthesis | Acetophenone + SeO2 in dioxane/water | Reflux | Several hours | High | Oxidation to α-keto aldehyde |

| Pyridazine ring formation | β-Ketoester + Arylglyoxal + Hydrazine hydrate in water | Room temperature | 30-60 min | 70-97 | One-pot, aqueous, mild conditions |

| Substitution with 4-hydroxypiperidine | Halogenated pyridazine + 4-hydroxypiperidine | Reflux (ethanol/DMF) | Several hours | >70 | Nucleophilic aromatic substitution |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has several notable applications in scientific research:

Pharmacological Research

The compound is being investigated for its potential in treating various diseases, including:

- Cancer : Studies have demonstrated that the compound can induce apoptosis in cancer cells, particularly in lung cancer models. In vitro studies showed that treatment led to a dose-dependent reduction in cell viability .

- Infectious Diseases : Similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, indicating potential applications in infectious disease treatment .

Biochemical Studies

This compound serves as a probe for studying biological processes involving pyridazine derivatives. It is used to explore cellular signaling pathways and metabolic processes influenced by enzyme inhibition .

Synthetic Chemistry

As a building block for synthesizing more complex heterocyclic compounds, this compound is valuable in organic chemistry. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study on Lung Cancer

A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against lung cancer .

In Vivo Studies

Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings support the compound's promise as an anticancer agent and warrant further investigation into its mechanisms and efficacy .

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Amine Differences : Piperidine-based analogs (target compound and ) may adopt distinct puckered conformations compared to pyrrolidine derivatives (), as described by Cremer and Pople’s ring-puckering coordinates .

Biological Activity

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound characterized by a pyridazine ring with an ethyl ester group at the 3-position and a 4-hydroxypiperidin-1-yl group at the 6-position. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly against various pathogens and in modulating specific biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with key enzymes and cellular pathways:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2). These interactions can lead to alterations in gene expression and cellular metabolism, which are critical in various disease states, including cancer and neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis, indicating a potential for this compound in treating bacterial infections.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : By inhibiting MAO and TYK2, the compound can modulate signaling pathways that are vital for cell survival and proliferation.

- Gene Expression : Alteration in the activity of these enzymes can lead to changes in the expression of genes involved in apoptosis, inflammation, and cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyridazinone Derivatives | Pyridazinone | Anti-inflammatory, anti-cancer |

| Pyrimidine Derivatives | Pyrimidine | Antiviral, antibacterial |

| Pyrazine Derivatives | Pyrazine | Antimicrobial, antifungal |

This comparison highlights how variations in substituents on the pyridazine ring can lead to diverse biological activities.

Synthesis and Evaluation

Recent studies have synthesized various derivatives of this compound to evaluate their biological activities. For instance:

- Study on Anti-Tubercular Activity : A series of pyridazine derivatives were tested for their efficacy against Mycobacterium tuberculosis. Results indicated that certain modifications enhanced their antimicrobial potency significantly compared to the parent compound .

- Inhibition of Cancer Cell Proliferation : Another study focused on the impact of this compound on cancer cell lines. The results demonstrated that it effectively inhibited cell growth through apoptosis induction, suggesting its potential as an anticancer agent .

Pharmacological Applications

This compound has been identified as a promising candidate for further development in several therapeutic areas:

- Cancer Therapy : Due to its ability to modulate key signaling pathways involved in tumor growth.

- Infectious Diseases : Its potential role as an anti-tubercular agent highlights its applicability in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate be optimized for improved yield and purity?

- Methodology :

- Stepwise Functionalization : Start with pyridazine-3-carboxylate derivatives and introduce the 4-hydroxypiperidine moiety via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor regioselectivity at the pyridazine C6 position .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization from ethanol/water mixtures enhances crystallinity and purity .

- Yield Monitoring : Track reaction progress using TLC and confirm purity via HPLC (e.g., retention time analysis under SMD-TFA05 conditions) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., hydroxypiperidine integration at δ ~3.5–4.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 294 [M+H]) and HRMS for exact mass matching .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical during laboratory handling?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethyl acetate, DMF) .

- Waste Management : Segregate organic waste and neutralize acidic/basic residues before disposal via certified hazardous waste services .

Q. How to design experiments to study the reactivity of the hydroxypiperidine and pyridazine moieties?

- Methodology :

- Functional Group Screening : Perform nucleophilic substitution (e.g., alkylation of the hydroxypiperidine -OH) and electrophilic aromatic substitution (e.g., nitration of pyridazine) under controlled pH and temperature .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy or in situ FTIR to identify rate-determining steps .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data during structural determination?

- Methodology :

- Data Validation : Use SHELXL for refinement, cross-checking displacement parameters (ADPs) and residual electron density maps to detect disorder in the hydroxypiperidine ring .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in the piperidine moiety and compare with DFT-optimized geometries .

- Software Cross-Verification : Validate results using ORTEP-III for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. What strategies address unexpected byproducts or isomerization during synthesis?

- Methodology :

- Byproduct Identification : Use LCMS to detect intermediates (e.g., m/z 395 [M+H] for brominated byproducts) and optimize reaction stoichiometry .

- Isomer Separation : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers or diastereomers arising from hydroxypiperidine configuration .

Q. How to predict biological target interactions using computational methods?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., MAPK or PI3K) with the pyridazine core as a hinge-binder and hydroxypiperidine as a solubilizing group .

- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at the ester carbonyl) to prioritize derivatives for in vitro screening .

Q. How to modify physicochemical properties while retaining core bioactivity?

- Methodology :

- Ester Bioisosteres : Replace the ethyl ester with amides or carbamates to enhance metabolic stability while maintaining hydrogen-bonding capacity .

- Salt Formation : Prepare hydrochloride salts (e.g., via HCl gas treatment) to improve aqueous solubility without altering the pharmacophore .

Comparative Analysis of Structurally Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.